Isoevodiamine

Description

Properties

IUPAC Name |

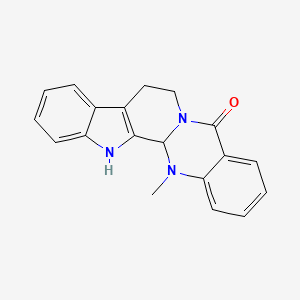

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUTHBFYKGSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347170 |

Source

|

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-87-6 |

Source

|

| Record name | Isoevodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Natural Sourcing and Isolation of Isoevodiamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoevodiamine, a quinazoline carboxylate alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent isolated from the traditional Chinese medicinal plant Evodia rutaecarpa (also known as Tetradium ruticarpum), it presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known interactions with key cellular signaling pathways.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the dried, unripe fruit of Evodia rutaecarpa (Juss.) Benth., a plant belonging to the Rutaceae family.[1][2] This plant, commonly referred to as "Wu-Chu-Yu" in traditional Chinese medicine, has a long history of use for treating a variety of ailments, including headaches, gastrointestinal disorders, and inflammation.[3] this compound is one of several bioactive alkaloids present in the fruit, alongside evodiamine, rutaecarpine, and dehydroevodiamine. It is important to note that evodiamine exists as a pair of enantiomers, S-(+)-evodiamine and R-(-)-evodiamine, and the term "this compound" is often used in literature to refer to one of these enantiomers or the racemic mixture.

Isolation and Purification of this compound

The isolation of this compound from Evodia rutaecarpa is a multi-step process involving initial extraction of the total alkaloids followed by purification to isolate the specific compound. Various techniques have been developed and optimized to achieve high yield and purity.

Extraction of Total Alkaloids

Several methods can be employed for the initial extraction of the total alkaloid content from the powdered fruit of Evodia rutaecarpa. The choice of method can significantly impact the yield and composition of the crude extract.

Table 1: Comparison of Extraction Methods for Alkaloids from Evodia rutaecarpa

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

| Supercritical CO2 Extraction | Utilizes carbon dioxide above its critical temperature and pressure as a solvent. | Environmentally friendly, high selectivity, low temperature operation prevents degradation of thermolabile compounds. | High initial equipment cost. | [4] |

| Soxhlet Extraction | Continuous solid-liquid extraction using an organic solvent. | High extraction efficiency. | Time-consuming, requires large volumes of organic solvents, potential for thermal degradation of compounds. | N/A |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost. | Lower extraction efficiency, long extraction times. | N/A |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent consumption. | May require specialized equipment. | N/A |

Purification of this compound

Following the initial extraction, a series of chromatographic techniques are employed to purify this compound from the crude alkaloid mixture.

Table 2: Purification Techniques for this compound

| Purification Technique | Principle | Key Parameters | Outcome | Reference |

| Cation-Exchange Chromatography | Separation based on the reversible binding of positively charged alkaloids to a negatively charged stationary phase. | pH, ionic strength of the buffer, resin type. | Separation of total alkaloids from other plant constituents. | N/A |

| Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. | Mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), column type (e.g., C18), flow rate. | Isolation of individual alkaloids with high purity. | N/A |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. | Chiral column (e.g., Chiralpak AD-H), mobile phase composition (e.g., n-hexane/2-propanol/ethanol). | Separation of S-(+)-evodiamine and R-(-)-evodiamine. | N/A |

Experimental Protocols

Supercritical CO2 Extraction of Total Alkaloids

This protocol is based on optimized conditions for the extraction of evodiamine and rutaecarpine, which would co-extract with this compound.

Materials and Equipment:

-

Dried and powdered fruit of Evodia rutaecarpa

-

Supercritical fluid extractor

-

Carbon dioxide (SFE grade)

-

Methanol (HPLC grade) as a co-solvent

Procedure:

-

Pack the extraction vessel with the powdered Evodia rutaecarpa fruit.

-

Set the extraction parameters to the optimal conditions:

-

Pressure: 280 bar

-

Temperature: 62°C

-

Dynamic Extraction Time: 78 minutes

-

CO2 Flow Rate: 2 L/min

-

Co-solvent (Methanol) Flow Rate: 0.4 mL/min

-

-

Collect the extract in a collection vessel.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Quantitative Data:

Under these optimized conditions, the reported yield for evodiamine was 1.217 mg/g and for rutaecarpine was 0.969 mg/g of the dried fruit material.[4] The yield of this compound would be expected to be in a similar range.

Purification of Total Alkaloids by Cation-Exchange Chromatography

Materials and Equipment:

-

Crude alkaloid extract from the initial extraction

-

Cation-exchange resin (e.g., Dowex 50WX8)

-

Glass chromatography column

-

Buffers of varying pH and ionic strength (e.g., sodium phosphate buffers)

-

Ammonium hydroxide solution

-

Organic solvents (e.g., methanol, ethanol)

Procedure:

-

Column Packing and Equilibration:

-

Prepare a slurry of the cation-exchange resin in a suitable starting buffer (e.g., low ionic strength acidic buffer).

-

Pack the chromatography column with the resin slurry and wash thoroughly with the starting buffer until the pH of the eluent is stable.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in the starting buffer.

-

Load the sample onto the equilibrated column. The positively charged alkaloids will bind to the negatively charged resin.

-

-

Washing:

-

Wash the column with the starting buffer to remove any unbound, neutral, or acidic compounds.

-

-

Elution:

-

Elute the bound alkaloids by increasing the ionic strength or the pH of the buffer. A stepwise or gradient elution with a buffer containing a salt (e.g., NaCl) or a base (e.g., ammonium hydroxide in an organic solvent) can be used.

-

Collect fractions and monitor the elution of alkaloids using a suitable analytical technique (e.g., TLC or HPLC).

-

-

Fraction Pooling and Concentration:

-

Pool the fractions containing the desired alkaloids and evaporate the solvent to obtain the purified total alkaloid extract.

-

Isolation of this compound by Preparative RP-HPLC

Materials and Equipment:

-

Purified total alkaloid extract

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

Procedure:

-

Method Development (Analytical Scale):

-

Develop a separation method on an analytical HPLC system using a C18 column to determine the optimal mobile phase composition and gradient for separating the individual alkaloids.

-

-

Sample Preparation:

-

Dissolve the purified total alkaloid extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

-

-

Preparative HPLC Run:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the preparative HPLC using the optimized gradient method.

-

Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 225 nm).

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peak of this compound.

-

-

Purity Analysis and Solvent Removal:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Chiral Separation of Evodiamine Enantiomers

Materials and Equipment:

-

Purified evodiamine (racemic mixture)

-

Chiral HPLC system

-

Chiral column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm)

-

HPLC-grade solvents (n-hexane, 2-propanol, ethanol)

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase consisting of n-hexane, 2-propanol, and ethanol in a ratio of 70:20:10 (v/v/v).

-

-

Chromatographic Conditions:

-

Set the flow rate to 0.7 mL/min.

-

Set the UV detection wavelength to 225 nm.

-

-

Injection and Separation:

-

Inject the sample of purified evodiamine onto the chiral column.

-

The enantiomers, S-(+)-evodiamine and R-(-)-evodiamine, will be separated and can be collected individually.

-

Signaling Pathways and Experimental Workflows

This compound and its related alkaloids have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

PI3K/Akt and MAPK/ERK Signaling Pathways

Studies have demonstrated that evodiamine can inhibit the proliferation of cancer cells by suppressing the PI3K/Akt signaling pathway and activating the MAPK/ERK signaling pathway. This dual action leads to the induction of apoptosis in cancer cells.

Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound, sourced from the fruit of Evodia rutaecarpa, represents a promising natural product for drug development. The methodologies outlined in this guide, from optimized supercritical CO2 extraction to preparative and chiral HPLC, provide a robust framework for its isolation and purification. Understanding its interaction with key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the study of this intriguing alkaloid.

References

- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]

- 4. Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Tumor Immune Microenvironment: A Technical Guide to Novel Prognostic Signatures

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between tumor cells and the surrounding immune microenvironment (TIME) is a critical determinant of cancer progression and therapeutic response. In recent years, the development of prognostic signatures based on the TIME has emerged as a powerful tool for patient stratification and personalized medicine. This technical guide provides an in-depth overview of the core methodologies, data presentation, and signaling pathways involved in creating and validating these novel prognostic signatures.

I. Core Methodologies: A Step-by-Step Experimental and Computational Workflow

The development of a robust prognostic signature from the tumor immune microenvironment is a multi-step process that integrates bioinformatics analysis of large-scale genomic data with experimental validation. The following protocols outline the key experimental and computational methodologies commonly employed.

Experimental Protocols

1. Patient Cohort and Sample Collection:

-

Cohort Selection: Prognostic signature development typically begins with the selection of a well-annotated patient cohort, often from publicly available databases such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO).[1][2][3] These cohorts include patients with complete clinical follow-up data, including overall survival (OS), progression-free survival (PFS), and clinicopathological features.

-

Sample Acquisition: Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue samples are the primary source material. For validation, independent patient cohorts are crucial.[4][5]

2. High-Throughput Transcriptomic Profiling:

-

RNA Sequencing (RNA-Seq): This is the most common method to obtain a comprehensive expression profile of immune-related genes within the tumor microenvironment. Standard protocols involve RNA extraction from tumor tissues, library preparation, and sequencing on platforms like Illumina.

-

Microarrays: While RNA-Seq is now more prevalent, microarrays have also been widely used for gene expression profiling in prognostic signature studies.

3. Immunohistochemistry (IHC) and Multiplex Immunofluorescence (mIF):

-

Purpose: These techniques are used to validate the protein expression of key genes identified in the transcriptomic analysis and to assess the spatial distribution and density of different immune cell populations within the tumor tissue.[4]

-

Protocol Outline:

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask epitopes.

-

Sections are incubated with primary antibodies specific to the target proteins (e.g., CD3, CD8 for T cells).

-

For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to produce a colored signal.

-

For mIF, multiple primary antibodies from different species are used, followed by fluorescently labeled secondary antibodies, allowing for the simultaneous detection of several markers.

-

Slides are counterstained and imaged.

-

4. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):

-

Purpose: qRT-PCR is employed to validate the differential expression of a smaller set of candidate genes identified from the high-throughput screening.[1]

-

Protocol Outline:

-

RNA is extracted from tumor and normal tissues and reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

-

The relative expression of the target genes is calculated using a reference gene (e.g., GAPDH) for normalization.

-

Computational Workflow

The analysis of high-dimensional genomic data to derive a prognostic signature involves a series of sophisticated computational and statistical methods.

1. Data Acquisition and Preprocessing:

-

RNA-sequencing data and corresponding clinical information are downloaded from databases like TCGA and GEO.[3]

-

Data is preprocessed, which includes normalization, background correction, and filtering of low-expression genes.

2. Identification of Differentially Expressed Immune-Related Genes (DE-IRGs):

-

Gene expression levels are compared between tumor and normal tissues, or between patient groups with different clinical outcomes, to identify differentially expressed genes.

-

These genes are often cross-referenced with databases of known immune-related genes.

3. Weighted Gene Co-expression Network Analysis (WGCNA):

-

WGCNA is used to identify modules of highly correlated genes, which can then be associated with clinical traits to find prognostically relevant gene clusters.[2][6]

4. Univariate and Multivariate Cox Regression Analysis:

-

Univariate Cox proportional hazards regression is used to identify individual genes whose expression is significantly associated with patient survival.[1][7]

-

Multivariate Cox regression is then used to build a prognostic model that includes multiple genes while accounting for the effects of other clinical variables.[1][8]

5. LASSO (Least Absolute Shrinkage and Selection Operator) Regression:

-

LASSO is a machine learning algorithm used for feature selection to prevent overfitting in the prognostic model by shrinking the coefficients of less important genes to zero.[2][3][5][6][7][9]

6. Construction of the Prognostic Risk Score:

-

A risk score formula is developed based on the expression levels of the selected genes and their corresponding coefficients from the multivariate Cox regression analysis.

-

Patients are then stratified into high-risk and low-risk groups based on the median or an optimal cutoff of the risk score.[8]

7. Validation of the Prognostic Signature:

-

Internal Validation: The performance of the signature is assessed in the training cohort using Kaplan-Meier survival analysis and time-dependent receiver operating characteristic (ROC) curves.[1][8]

-

External Validation: The robustness of the signature is tested in one or more independent patient cohorts.[1][5]

8. Immune Infiltration and Tumor Microenvironment Analysis:

-

Algorithms like CIBERSORT and ESTIMATE are used to infer the relative abundance of different immune cell types and to calculate immune and stromal scores from the bulk tumor gene expression data.[7][10]

9. Functional Enrichment Analysis:

-

Gene Set Enrichment Analysis (GSEA) is performed to identify the biological pathways and functions that are differentially enriched between the high-risk and low-risk groups.[2][6]

II. Data Presentation: Quantitative Summaries

The following tables provide a structured summary of representative prognostic signatures developed for various cancer types, based on recent literature.

Table 1: Examples of Novel Prognostic Signatures Based on the Tumor Immune Microenvironment

| Cancer Type | Number of Genes in Signature | Key Genes | Patient Cohorts (Training/Validation) | Key Findings | Reference |

| Breast Cancer | 4 | CCL1, VGF, TSLP, FABP9 | TCGA / Independent Cohort | High-risk group associated with significantly worse overall survival. | [1] |

| Lung Adenocarcinoma | 3 | CLEC17A, INHA, XIRP1 | TCGA | Signature effectively predicted prognosis and was correlated with infiltration of various T cells and macrophages. | [7] |

| Cervical Cancer | 15 | (Not individually listed) | TCGA | Signature demonstrated powerful predictive ability and was associated with multiple immune cell infiltrations. | [6] |

| Lung Adenocarcinoma | 5 | IDH2, ADRB2, SFTPC, CCDC69, CCND2 | FDZSH and Public Datasets | Signature based on natural killer cell markers was pivotal in the TIME. | [11] |

| Melanoma | (ICI Score) | (Multiple immune signature genes) | 993 melanoma samples | High ICI score correlated with an activated immune phenotype and better prognosis. | [10] |

| Endometrial Cancer | 2 (Cell Types) | Stroma CD3+ and CD8+ cells | In-house / TCGA | Prognostic model based on immune cell densities showed robust predictive performance. | [4] |

| Colorectal Cancer | 6 | (Not individually listed) | TCGA / GEO | Signature accurately predicted overall survival and determined the immune status of individuals. | [12] |

| Hepatocellular Carcinoma | 62 (candidate) | (Not individually listed) | TCGA / ICGC | Immune-related prognostic signature was effective for predicting prognosis. | [5] |

Table 2: Performance Metrics of Prognostic Signatures

| Cancer Type | Signature | AUC (Area Under the Curve) for OS | Hazard Ratio (HR) for High vs. Low Risk | p-value |

| Breast Cancer | 4-gene IRPS | 3-year: 0.701, 5-year: 0.706, 10-year: 0.694 | Not explicitly stated | < 0.0001 (entire set) |

| Cervical Cancer | 15-gene signature | 1-year: 0.845, 3-year: 0.703, 5-year: 0.761 | 1.3 (95% CI: 1.1–1.4) | < 0.001 |

| Melanoma | ICI Score | Not explicitly stated | Not explicitly stated | < 0.001 |

| Non-Small-Cell Lung Cancer | 6-gene signature | 12-month: 0.73, 24-month: 0.72, 60-month: 0.79 | 3.9 (95% CI 2.39–6.37) | < 0.0001 |

| Esophageal Squamous Cell Carcinoma | 5-gene signature | Not explicitly stated | 2.196 | 0.0287 |

III. Visualization of Key Signaling Pathways and Logical Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate critical signaling pathways and the logical flow of prognostic signature development.

Diagram 1: Generalized Signaling Pathway of Immune Checkpoint Inhibition

Diagram 2: Logical Flow of Patient Stratification using a Prognostic Signature

IV. Conclusion and Future Directions

Prognostic signatures derived from the tumor immune microenvironment offer a promising avenue for improving cancer patient management. The methodologies outlined in this guide provide a framework for the development and validation of such signatures. Future research will likely focus on integrating multi-omics data (genomics, proteomics, metabolomics) to create more comprehensive and accurate prognostic models. Furthermore, the translation of these signatures into clinically applicable assays will be crucial for their widespread adoption in personalized oncology. The continued exploration of the TIME will undoubtedly uncover novel biomarkers and therapeutic targets, paving the way for more effective cancer treatments.

References

- 1. Identification of a novel immune-related prognostic signature associated with tumor microenvironment for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A tumor microenvironment-related risk model for predicting the prognosis and tumor immunity of breast cancer patients [frontiersin.org]

- 3. Identification and Verification of a 17 Immune-Related Gene Pair Prognostic Signature for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A prognostic model based on immune cells in tumor microenvironment to predict prognosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Validation of an Immune-related Prognostic Signature for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an Immune-Related Prognostic Signature in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune-Stromal Score Signature: Novel Prognostic Tool of the Tumor Microenvironment in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of cancer prognostic signature based on pan-cancer proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Tumor Immune Microenvironment Characterization Identifies Prognosis and Immunotherapy-Related Gene Signatures in Melanoma [frontiersin.org]

- 11. A Novel Prognostic Signature Revealed the Interaction of Immune Cells in Tumor Microenvironment Based on Single-Cell RNA Sequencing for Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and validation of a prognostic signature based on six immune-related genes for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoevodiamine: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoevodiamine, a quinazolinocarboline alkaloid extracted from the dried fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to impede the growth and survival of various cancer cell types through a complex and interconnected network of molecular mechanisms. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on its effects on apoptosis, cell cycle progression, key signaling pathways, and metastasis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this compelling molecule.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, modulating critical intracellular signaling cascades, and inhibiting the processes of metastasis and angiogenesis.

Induction of Apoptosis

A primary mechanism by which this compound eliminates cancer cells is through the induction of apoptosis. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways, depending on the cancer cell type.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It upregulates the expression of Bax and Bad while downregulating Bcl-2, leading to mitochondrial outer membrane permeabilization.[1][2][3][4]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade. This compound has been shown to activate key initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1][3][5][6]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5][6]

-

NF-κB Inhibition: this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is known to promote cell survival by upregulating anti-apoptotic genes.[7][8]

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

-

Cell Culture and Treatment: Seed cancer cells (e.g., SGC7901) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[9]

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[3][5][10][11] This prevents the cells from entering mitosis and undergoing cell division.

Key Molecular Events:

-

Downregulation of G2/M Checkpoint Proteins: this compound treatment leads to a significant decrease in the expression of key proteins that regulate the G2/M transition, including Cyclin B1, Cdc2 (CDK1), and Cdc25c.[5]

-

Microtubule Disruption: In some cancer cell lines, such as human acute leukemia CCRF-CEM cells, this compound has been shown to increase the levels of polymerized tubulin, suggesting that it may interfere with microtubule dynamics, leading to mitotic arrest.[3]

-

Mitotic Slippage and Apoptosis: Prolonged mitotic arrest induced by this compound can lead to a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, often resulting in aneuploidy and subsequent apoptosis.[11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and then store them at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Logical Diagram: this compound-Induced G2/M Arrest

Caption: this compound causes G2/M arrest by downregulating key cell cycle proteins.

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are intricately linked to its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers.

Mechanism of Inhibition:

-

This compound has been shown to inhibit the phosphorylation of MEK and ERK, key downstream components of this pathway.[5] This inhibition leads to a reduction in the transmission of pro-proliferative signals.

Signaling Pathway: Inhibition of Raf/MEK/ERK by this compound

Caption: this compound blocks the Raf/MEK/ERK signaling pathway.

The PI3K/AKT pathway is another crucial signaling route that promotes cell survival, growth, and proliferation, and its hyperactivation is a hallmark of many cancers.

Mechanism of Inhibition:

-

This compound can inhibit the expression of receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are upstream activators of the PI3K/AKT pathway.[2]

-

It also inhibits the phosphorylation of AKT.[12]

-

Downstream of AKT, this compound can upregulate the tumor suppressor protein p53, which in turn can inhibit the anti-apoptotic protein Bcl-2 and increase the pro-apoptotic protein Bax.[2]

Signaling Pathway: Inhibition of PI3K/AKT/p53 by this compound

Caption: this compound modulates the PI3K/AKT/p53 signaling axis to promote apoptosis.

The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis, and its aberrant activation is strongly associated with the development and progression of several cancers.

Mechanism of Inhibition:

-

In osteosarcoma cells, this compound has been shown to downregulate the protein level of β-catenin, a key effector of the Wnt pathway.[4] The stability of β-catenin is regulated by a destruction complex, and its downregulation by this compound suggests an interference with this regulatory mechanism, leading to suppressed cancer cell growth and metastasis.[4]

Signaling Pathway: Inhibition of Wnt/β-catenin by this compound

Caption: this compound suppresses the Wnt/β-catenin signaling pathway.

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical processes for tumor progression and are also targeted by this compound.

Key Molecular Events:

-

Inhibition of Cell Migration and Invasion: this compound has been shown to inhibit the migration and invasion of various cancer cells, including osteosarcoma and colorectal cancer cells.[2][5] This is partly achieved by modulating the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. This compound can increase the expression of E-cadherin (an epithelial marker) and decrease the expression of N-cadherin (a mesenchymal marker).[2]

-

Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound can decrease the expression of MMP-9.[2]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound can inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor.[13][14] This effect may be mediated through the inhibition of β-catenin, which can transcriptionally regulate VEGFa.[14][15]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U2OS | Osteosarcoma | 6 | [5] |

| CCRF-CEM | Human acute leukemia | 0.57 ± 0.05 | [3] |

| A549 | Non-small cell lung cancer | Not specified, but inhibitory effects observed | [16] |

| PANC-1 | Pancreatic cancer | ~2 | [12] |

| SW1990 | Pancreatic cancer | ~2 | [12] |

| SGC-7901 | Gastric cancer | Not specified, but inhibitory effects observed | [11] |

| DU-145 | Prostate cancer | 1-2 (for a derivative) | [17] |

| PC-3 | Prostate cancer | 1-2 (for a derivative) | [17] |

| H460 | Lung cancer | 1-2 (for a derivative) | [17] |

| MCF-7 | Breast cancer | 1-2 (for a derivative) | [17] |

| HCT-5 | Colon cancer | 1-2 (for a derivative) | [17] |

| SF-268 | Glioblastoma | 1-2 (for a derivative) | [17] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of treatment and the assay used.

Conclusion

This compound is a promising natural anti-cancer agent that operates through a multitude of interconnected mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways, coupled with its anti-metastatic and anti-angiogenic properties, underscores its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of its core mechanisms of action, which can guide future research and the design of novel cancer treatment strategies. Further investigations into its in vivo efficacy, safety profile, and potential for combination therapies are warranted to fully realize its clinical potential.

References

- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medsci.org [medsci.org]

- 7. View of Evodiamine induces apoptosis in pancreatic carcinoma PANC-1 cells via NF-κB inhibition | Bangladesh Journal of Pharmacology [banglajol.info]

- 8. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evodiamine inhibits in vitro angiogenesis: Implication for antitumorgenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evodiamine exerts anti-tumor effects against hepatocellular carcinoma through inhibiting β-catenin-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evodiamine exerts inhibitory roles in non‑small cell lung cancer cell A549 and its sub‑population of stem‑like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Isoevodiamine: A Comprehensive Technical Guide to its Signaling Pathways and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoevodiamine, a quinazolinone alkaloid isolated from the dried fruit of Evodia rutaecarpa, has garnered significant attention for its broad pharmacological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. It delineates the core signaling pathways modulated by this compound, focusing on its inhibitory actions on pro-survival pathways such as PI3K/Akt/mTOR and STAT3, and its activation of pro-apoptotic pathways like MAPK (p38 and JNK). Furthermore, this document details this compound's role in inducing apoptosis via both intrinsic and extrinsic pathways and promoting cell cycle arrest, primarily at the G2/M phase. Key molecular targets and quantitative data on its cytotoxic effects are summarized. This guide also furnishes detailed experimental protocols for key assays, serving as a valuable resource for researchers investigating this compound as a potential therapeutic agent.

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intervening in several critical signaling cascades that regulate cell proliferation, survival, and death. Its multi-targeted nature makes it a compound of significant interest in oncology and inflammation research.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been consistently shown to suppress this pathway. Mechanistically, it can inhibit the expression of upstream Receptor Tyrosine Kinases (RTKs) like EGFR and PDGFR[1]. This leads to a marked decrease in the phosphorylation and subsequent activation of PI3K and its key downstream effector, Akt[2][3][4]. The suppression of Akt activity prevents the phosphorylation of numerous downstream targets that would otherwise promote cell survival and inhibit apoptosis. In some specific cellular contexts, such as in lipopolysaccharide-stimulated nucleus pulposus cells, this compound has been found to upregulate SIRT1, which in turn activates the PI3K/Akt pathway, suggesting a context-dependent regulatory role[5]. In cancer, however, the predominant effect is potent inhibition of this pro-survival cascade[6][7].

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling network is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. It comprises several distinct cascades, most notably involving ERK, JNK, and p38 MAPKs. While the ERK pathway is often associated with cell proliferation, the JNK and p38 pathways are typically activated by stress stimuli and are linked to apoptosis. This compound treatment has been shown to induce the phosphorylation and activation of p38 and JNK in various cancer cells, thereby promoting apoptotic cell death[2][8]. Conversely, the effect on ERK can be context-dependent. In some cancers, such as osteosarcoma and nasopharyngeal carcinoma, this compound inhibits the upstream Raf/MEK/ERK signaling pathway, which contributes to its anti-proliferative and anti-invasive effects[9][10][11]. This dual, context-specific action on the MAPK cascades highlights its nuanced mechanism of action.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many human cancers, making it a prime therapeutic target. This compound effectively suppresses both constitutive and IL-6-induced STAT3 activation by inhibiting its phosphorylation at Tyrosine 705[12][13]. One proposed mechanism for this inhibition is the induction of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3 and its upstream kinases like JAK2[12][13]. By blocking STAT3, this compound downregulates the expression of STAT3-mediated genes involved in survival (e.g., Bcl-2) and proliferation, leading to cell cycle arrest and apoptosis[14][15].

Key Molecular Mechanisms of Action

Induction of Apoptosis

A primary anti-cancer mechanism of this compound is the robust induction of apoptosis. It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound induces apoptosis by increasing intracellular Reactive Oxygen Species (ROS), which leads to a disruption of the mitochondrial membrane potential (Δψm)[2][16]. This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3[16][17]. A critical regulatory step is the modulation of the Bcl-2 family of proteins; this compound treatment leads to an increased Bax/Bcl-2 ratio, favoring pro-apoptotic signals[1][17].

-

Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, characterized by the activation of caspase-8[8][18][19].

The convergence of these pathways on executioner caspases like caspase-3 leads to the cleavage of key cellular substrates, such as PARP, and ultimately, programmed cell death[16].

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase[8][9][10][16]. This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The molecular mechanism involves the significant downregulation of key G2/M regulatory proteins, including Cyclin B1, the cell division control protein 2 (Cdc2), and its activating phosphatase, Cdc25c[9]. In a notable study on breast cancer stem-like cells, this compound was found to selectively target these cells by activating the p53-p21-Rb pathway, which controls the G1/S checkpoint[20].

Molecular Targets

While this compound modulates complex pathways, research has begun to identify its direct and indirect molecular targets:

-

Heat Shock Protein 70 (HSP70): this compound has been identified as a novel HSP70 inhibitor. It appears to directly interact with the N-terminal nucleotide-binding domain of HSP70, disrupting the heat shock system and exhibiting potent antitumor activities against both cancer stem cells and non-stem cancer cells[21].

-

Receptor Tyrosine Kinases (RTKs): As mentioned, this compound can significantly inhibit the expression of RTKs such as EGFR and PDGFR, thereby blocking downstream signaling[1].

-

SRC and ERBB2: In nasopharyngeal carcinoma, SRC and ERBB2 have been identified as core targets, with this compound reducing their expression[10].

-

TRPV1: this compound is suggested to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which may contribute to its anti-inflammatory and analgesic effects[5].

Quantitative Data Summary

The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 1: IC₅₀ Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| U2OS | Osteosarcoma | 6 | Not Specified | [9] |

| PANC-1 | Pancreatic Cancer | ~2 | 24 | [4] |

| SW1990 | Pancreatic Cancer | ~2 | 24 | [4] |

| DU-145 | Prostate Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |

| PC-3 | Prostate Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |

| H460 | Lung Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |

| MCF-7 | Breast Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |

| HeLa | Cervical Cancer | Induces apoptosis at 15 µM | 24 | [8][18] |

| A375-S2 | Melanoma | Induces apoptosis at 15 µM | 24 | [8][18] |

Note: Data for derivative 2-16 is included to show the potential for enhanced potency. IC₅₀ values can vary based on the specific assay conditions and cell line characteristics.

Direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound and its primary targets are not widely available in the current literature, representing a key area for future investigation.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key assays used in the study of this compound, based on standard methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blotting for Protein Phosphorylation Analysis

This protocol is used to detect changes in the phosphorylation status of proteins like Akt, ERK, and STAT3 following this compound treatment.

-

Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10⁶ cells) in 60 mm dishes. Allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (percentage dependent on target protein size). Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-β-actin) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[2].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge at 500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C[4][6].

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS[4][6].

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission using a bandpass filter (e.g., 610/20 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Annexin V-FITC/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution[5].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Conclusion and Future Directions

This compound is a potent natural compound that modulates multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation. Its ability to concurrently inhibit pro-survival cascades like PI3K/Akt and STAT3 while activating pro-apoptotic MAPK pathways underscores its therapeutic potential. The induction of apoptosis and G2/M cell cycle arrest are well-established consequences of its molecular actions.

While its efficacy has been demonstrated in numerous preclinical models, further research is required. Key future directions should include:

-

Identification of Direct Binding Affinities: Rigorous biophysical studies are needed to determine the Kd or Ki values of this compound for its primary targets, such as HSP70, PI3K, and STAT3, to confirm direct interaction and affinity.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models are essential to evaluate its anti-tumor efficacy, safety profile, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced toxicity.

This guide provides a foundational understanding of this compound's complex pharmacology, offering valuable data and methodologies to support and guide ongoing research in the development of this promising natural product for clinical applications.

References

- 1. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mcijournal.com [mcijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a high-affinity phosphopeptide inhibitor of Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and structural studies on the high affinity of Hsp70 for ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Isoevodiamine: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoevodiamine, a quinazoline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-inflammatory activities in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Chronic inflammation is a critical contributor to the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The identification of novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of modern drug discovery. This compound has emerged as a promising candidate due to its potent anti-inflammatory effects observed in various in vitro and in vivo studies. This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties and mechanisms of this compound.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[1][2] Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2]

This compound has been shown to inhibit NF-κB activation by suppressing IκB kinase activity.[3] This leads to the stabilization of IκBα and the subsequent inhibition of p65 nuclear translocation. By blocking the NF-κB pathway, this compound effectively downregulates the expression of various pro-inflammatory mediators.[4][5][6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[7][8] this compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. In some cancer cell lines, this compound activates the p38 and JNK pathways, which are involved in apoptosis.[7] However, in the context of inflammation, this compound has been reported to inhibit the phosphorylation of ERK1/2 and p38 in pancreatic cancer cells.[9][10] Furthermore, in LPS-induced mastitis, this compound was found to decrease the phosphorylation of ERK1/2, p38, and JNK.[6] This inhibition of MAPK pathways contributes to its anti-inflammatory effects by downregulating the expression of inflammatory mediators.[11]

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[12][13][14] this compound has demonstrated a dual role in regulating the NLRP3 inflammasome. In some contexts, it can enhance NLRP3 inflammasome activation, which may be beneficial for anti-bacterial responses.[12][15] Conversely, in models of colitis, this compound has been shown to inhibit the assembly of the NLRP3 inflammasome.[13][14] This inhibition is mediated, at least in part, by the activation of autophagy, which leads to the degradation of inflammasome components.[14][16] By suppressing NLRP3 inflammasome activation, this compound reduces the secretion of IL-1β and IL-18, thereby attenuating inflammation.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evodiamine Augments NLRP3 Inflammasome Activation and Anti-bacterial Responses Through Inducing α-Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Evodiamine Attenuates Experimental Colitis Injury Via Activating Autophagy and Inhibiting NLRP3 Inflammasome Assembly [frontiersin.org]

- 14. Evodiamine Attenuates Experimental Colitis Injury Via Activating Autophagy and Inhibiting NLRP3 Inflammasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoevodiamine's Interaction with the TRPV1 Receptor: Activation, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between isoevodiamine, a naturally occurring quinazoline alkaloid, and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. We will delve into the mechanisms of activation, subsequent functional outcomes, and detailed experimental protocols utilized to elucidate these interactions. This document aims to serve as a critical resource for professionals engaged in pain research, pharmacology, and the development of novel analgesic and anti-inflammatory therapeutics.

Introduction: The TRPV1 Receptor and this compound

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in the peripheral nervous system's small-diameter sensory neurons, including dorsal root, trigeminal, and nodose ganglia.[1][2][3][4] As a polymodal integrator of noxious stimuli, TRPV1 is activated by a diverse range of physical and chemical triggers, such as high temperatures (>43°C), acidic conditions (pH < 5.9), and exogenous vanilloid compounds like capsaicin.[1][3][5][6] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the subsequent transmission of pain signals.[4] Due to its central role in nociception and inflammation, TRPV1 is a significant target for analgesic drug development.[7][8]

This compound is a major bioactive alkaloid extracted from the fruit of Evodia rutaecarpa.[1][2] This compound has garnered scientific interest due to its wide array of pharmacological effects, including antinociceptive, anti-inflammatory, and thermoregulatory properties.[1][3] A substantial body of evidence has now characterized this compound as a novel agonist of the TRPV1 receptor, providing a molecular basis for its physiological activities.[7][9]

Mechanism of TRPV1 Activation by this compound

This compound functions as a direct agonist of the TRPV1 receptor.[7][9] Studies utilizing heterologous expression systems, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells transfected with TRPV1, have conclusively demonstrated that this compound elicits robust receptor activation.[1][9]

The primary mechanism involves the binding of this compound to the vanilloid binding pocket on the TRPV1 channel, the same site recognized by capsaicin.[7][10] This interaction is supported by several key findings:

-

Competitive Antagonism: The effects of this compound are completely blocked by capsazepine, a competitive antagonist of TRPV1.[1][2][7]

-

Binding Inhibition: this compound competitively inhibits the binding of [³H]-resiniferatoxin (RTX), a potent vanilloid agonist, to the receptor.[9]

-

Molecular Modeling: Computational docking studies predict that this compound occupies the binding pocket formed by key amino acid residues, including Tyr511 and Ser512, which are critical for capsaicin binding.[10][11] The indole nitrogen and formyl carbonyl oxygen atoms of this compound are predicted to form hydrogen bonds with Ile569 and Lys571, respectively.[10]

Upon binding, this compound induces a conformational change in the TRPV1 channel, leading to the opening of its ion pore. This allows for the influx of cations, most notably Ca²⁺, which serves as a crucial second messenger to initiate downstream signaling cascades and depolarize the neuron.[1][12][13]

Functional Outcomes of this compound-TRPV1 Interaction

The activation of TRPV1 by this compound initiates a cascade of physiological responses, culminating in its observed analgesic and anti-inflammatory effects.

The primary analgesic mechanism of this compound is paradoxical, arising from its initial agonism followed by a state of receptor desensitization.

-

Initial Activation: Application of this compound leads to a robust activation of TRPV1, causing an initial nociceptive or burning sensation, similar to capsaicin.[1][2]

-

Subsequent Desensitization: Prolonged or repeated exposure to this compound renders the TRPV1 channel refractory to subsequent stimuli, a process known as desensitization.[2][3] This Ca²⁺-dependent process involves the dephosphorylation of the receptor and its potential endocytosis.[3] Pre-treatment with this compound has been shown to significantly reduce the inward currents induced by capsaicin, demonstrating this desensitizing effect at a cellular level.[2]

-

In Vivo Analgesia: This desensitization of sensory neurons is the foundation of its analgesic effect. In animal models, pre-treatment with this compound effectively suppresses thermal hyperalgesia induced by capsaicin.[1][2]

The activation of TRPV1 on sensory nerve terminals can trigger the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which can have pro-inflammatory effects leading to neurogenic inflammation.[5] However, the subsequent desensitization of these nerve fibers by agonists like this compound can lead to a reduction in the release of these inflammatory mediators, thereby contributing to an overall anti-inflammatory effect.[3][14]

Quantitative Data on this compound-TRPV1 Interaction

The potency and efficacy of this compound have been quantified across various experimental paradigms. It is consistently observed to be a less potent agonist than capsaicin.

Table 1: Binding Affinity and Agonist Potency of this compound at the TRPV1 Receptor

| Parameter | Species | Cell Type | Assay | This compound Value | Capsaicin Value | Reference |

| Binding Affinity (Ki) | Rat | CHO-rTRPV1 | [³H] RTX Binding Inhibition | 5.95 ± 0.87 µM | 1.8 ± 0.3 µM | [9] |

| Agonist Potency (EC₅₀) | Rat | CHO-rTRPV1 | ⁴⁵Ca²⁺ Uptake | 856 ± 43 nM | 45 ± 4 nM | [7][9] |

| Agonist Potency (EC₅₀) | Rat | CHO-rTRPV1 | Calcium Imaging | 1.03 ± 0.21 µM | Not Reported | [9] |

| Agonist Potency (EC₅₀) | Human | HEK293-hTRPV1 | Intracellular Calcium Increase | 155.20 ± 8.2 nM | Not Reported | |

| Agonist Potency (EC₅₀) | Rat | HEK293-rTRPV1 | Intracellular Calcium Increase | 652.2 ± 26.7 nM | Not Reported | [3] |

Data presented as Mean ± SEM or Mean ± SD as reported in the source literature.

Signaling Pathways

The binding of this compound to the TRPV1 receptor directly gates the channel, leading to cation influx and neuronal depolarization, which is the basis for nociceptive signaling.

Caption: this compound binding and direct activation of the TRPV1 channel.

Prolonged activation by this compound leads to a calcium-dependent desensitization of the TRPV1 channel, which underlies its analgesic properties. This process involves protein kinases that phosphorylate the channel.

Caption: Ca²⁺-dependent desensitization of TRPV1 leading to analgesia.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and TRPV1.

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 agonists in a cell line stably expressing the receptor.[12][13]

-

Objective: To quantify the agonist activity of this compound on human TRPV1 (hTRPV1) channels.

-

Materials:

-

HEK293 cells stably expressing hTRPV1 (HEK293-hTRPV1).

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compounds: this compound stock solution (in DMSO), Capsaicin (positive control), Capsazepine (antagonist).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with kinetic reading capability (e.g., FlexStation or similar).

-

-

Methodology:

-

Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 50,000-80,000 cells/well and culture overnight to allow adherence.

-

Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Remove culture medium from the cells, wash once with Assay Buffer, and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

-

Washing: After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

-

Compound Preparation: Prepare serial dilutions of this compound and capsaicin in Assay Buffer at 2x the final desired concentration. For antagonist studies, pre-incubate cells with capsazepine for 5-10 minutes before adding the agonist.

-

Fluorescence Measurement: Place the plate into the microplate reader set to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Data Acquisition: Record a stable baseline fluorescence for 15-20 seconds. Then, using the instrument's automated injection system, add 100 µL of the 2x compound solution to the wells. Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response elicited by a saturating concentration of capsaicin. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

This technique directly measures the ion currents flowing through TRPV1 channels in the membrane of a single cell.[1][2]

-

Objective: To characterize the inward currents evoked by this compound in isolated rat dorsal root ganglion (DRG) neurons or TRPV1-transfected HEK293 cells.

-

Materials:

-

Isolated DRG neurons from Sprague-Dawley rats or cultured HEK293-TRPV1 cells.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system (e.g., Axopatch, pCLAMP).

-

Borosilicate glass capillaries for pipette fabrication.

-

-

Methodology:

-

Cell Preparation: Plate isolated DRG neurons or HEK293-TRPV1 cells on glass coverslips.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

-

Compound Application: Apply this compound (e.g., 1 µM) via a rapid perfusion system. Record the resulting inward current. To test for desensitization, apply a subsequent pulse of capsaicin (e.g., 100 nM) after the this compound application and compare the current amplitude to a control capsaicin application.

-

Data Analysis: Measure the peak amplitude of the inward current evoked by the compound application. Current density (pA/pF) can be calculated by dividing the peak current by the cell capacitance. Compare the amplitudes of currents under different conditions (e.g., before and after desensitization).

-

This animal model assesses the analgesic efficacy of a compound by measuring its ability to prevent the heightened pain sensitivity caused by inflammation.[1][2]

-

Objective: To determine if in vivo pre-treatment with this compound can suppress thermal hyperalgesia induced by capsaicin in rats.

-

Animals: Adult male Sprague-Dawley rats.

-

Materials:

-

Plantar test apparatus (e.g., Hargreaves' test).

-

This compound solution for injection.

-

Capsaicin solution (e.g., 10 µg in 10 µL of vehicle).

-

Syringes for intraplantar (i.pl.) injection.

-

-

Methodology: